CPF-St7
Description
Properties
bioactivity |
Gram-, Fungi, Mammalian cells, |
|---|---|
sequence |
NLLGSLLKTGLKVGSNLL |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization of Cpf St7
Design and Synthesis of CPF-St7 Analogs and Derivatives
The systematic modification of the this compound structure is fundamental to understanding its biological activity and developing compounds with improved properties. This is achieved through rational design based on activity relationships, the generation of large compound libraries, and the synthesis of specialized probes for research purposes.
Structure-Activity Relationship (SAR) studies are central to the iterative process of lead optimization. For the this compound scaffold, SAR-driven design involves the synthesis of a series of analogs where specific regions of the molecule are systematically modified. By evaluating the biological activity of these analogs, researchers can deduce which structural features are essential for activity and which can be altered to enhance potency, selectivity, or pharmacokinetic properties.
Key modifications to the this compound core might include altering substituents on aromatic rings, modifying linker regions, or introducing new functional groups to probe interactions with biological targets. For example, studies on fentanyl analogs have demonstrated how variations in the N-acyl chain or substitutions on the aromatic rings can significantly impact receptor-mediated effects. nih.gov Similarly, research on the marine alkaloid fascaplysin (B45494) involved synthesizing a library of derivatives to cover all possible substitution sites, which helped in understanding the SAR and identifying analogs with improved selectivity for cancer cells. mdpi.com These principles guide the design of this compound analogs, where each new compound provides insight into the chemical space around the core scaffold.
Table 1: Illustrative SAR Data for Hypothetical this compound Analogs
| Compound ID | Modification on this compound Core | Relative Potency (IC₅₀, nM) |
|---|---|---|
| This compound | Parent Compound | 50 |
| This compound-A1 | R1 = -Cl | 25 |
| This compound-A2 | R1 = -OCH₃ | 150 |
| This compound-A3 | R2 = -F | 45 |
| This compound-A4 | R2 = -CH₃ | 70 |
| This compound-A5 | Linker = -CONH- | 80 |
| This compound-A6 | Linker = -SO₂NH- | 200 |
This interactive table showcases hypothetical data where substitutions at different positions (R1, R2) and modifications to a linker region on the this compound scaffold result in varied biological potency.
To explore the SAR of this compound more broadly and efficiently, combinatorial chemistry is employed to generate large libraries of related compounds. nih.govresearchgate.net This high-throughput approach allows for the rapid synthesis of tens, hundreds, or even thousands of analogs from a common core structure, or scaffold. nih.govmdpi.com The this compound scaffold serves as the foundation upon which diverse building blocks are systematically added.
One common method is solid-phase synthesis, where the this compound core is attached to a resin bead, and subsequent reagents are added in a stepwise fashion. mdpi.com The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away after each step. Using a "split-and-mix" strategy, a vast number of unique compounds can be generated. mdpi.com Such libraries are invaluable for screening against biological targets to identify novel hits with desired activities. nih.govnih.gov This strategy enables a comprehensive exploration of the accessible chemical diversity around the this compound core, significantly accelerating the discovery process. nih.govduke.edu
Understanding the mechanism of action, metabolic fate, and distribution of this compound requires the synthesis of isotopically labeled versions of the compound. nih.govnih.gov Isotopes such as Carbon-14 (¹⁴C), Tritium (³H), Deuterium (²H), or Carbon-13 (¹³C) are incorporated into the this compound structure at specific, stable positions.
The synthetic route to labeled this compound often requires modification of the standard synthesis to introduce the isotope from a commercially available labeled precursor. These labeled analogs are chemically identical to the parent compound but can be traced and quantified using techniques like liquid scintillation counting or mass spectrometry. researchgate.net For instance, ¹⁴C- or ³H-labeled this compound can be used in metabolic studies to track the compound and its metabolites in biological systems. Deuterium labeling can be used to investigate kinetic isotope effects to probe reaction mechanisms. nih.gov Furthermore, stable-isotope-labeled this compound (e.g., with ¹³C or ¹⁵N) serves as an ideal internal standard for quantitative bioanalytical assays using LC-MS/MS, allowing for precise measurement in complex biological matrices. researchgate.net
Stereoselective Synthesis and Chiral Resolution of this compound Isomers
If the this compound molecule contains one or more chiral centers, it can exist as a mixture of stereoisomers (enantiomers or diastereomers). Since different enantiomers of a chiral compound often exhibit distinct pharmacological and toxicological profiles, it is critical to synthesize and evaluate the individual isomers. researchgate.net This can be achieved either by directly synthesizing the desired isomer (asymmetric synthesis) or by separating the isomers from a racemic mixture (chiral resolution).
Asymmetric synthesis, also known as enantioselective synthesis, aims to produce a single enantiomer of a chiral molecule, thereby avoiding the need to separate a racemic mixture. nih.govrsc.org This is typically accomplished by using chiral catalysts, chiral reagents, or chiral auxiliaries that influence the stereochemical outcome of a key reaction step. rsc.orgyoutube.com
For the synthesis of an enantiomerically pure this compound isomer, a synthetic route would be designed where a stereocenter is introduced with high enantioselectivity. nih.gov For example, an asymmetric reduction of a prochiral ketone or an asymmetric alkylation could be employed, guided by a chiral catalyst. The development of such methods is a significant area of modern organic synthesis, with continuous advances providing more efficient and selective transformations. rsc.org A successful asymmetric synthesis provides a more efficient route to the desired active isomer of this compound, avoiding the loss of 50% of the material that occurs in classical resolution.
When a racemic mixture of this compound is produced, chiral resolution techniques are employed to separate the individual enantiomers. wikipedia.orgdrpress.org A variety of methods are available for this purpose. nih.govresearchgate.net
One of the most common classical methods is the crystallization of diastereomeric salts . wikipedia.org This involves reacting the racemic this compound (if it is an acid or base) with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing one to be selectively crystallized and separated. The resolving agent is then removed to yield the pure enantiomer of this compound.
Another powerful and widely used technique is chiral chromatography . researchgate.netresearchgate.net This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) column. mdpi.comresearchgate.netmdpi.com The racemic mixture of this compound is passed through the column, and the two enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different rates and elute separately. diva-portal.org
Table 2: Comparison of Chiral Resolution Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. wikipedia.org | Scalable, cost-effective for large quantities. | Trial-and-error process, may not work for all compounds, loses at least 50% of material per resolution. wikipedia.org |
| Chiral Chromatography (HPLC) | Differential interaction with a chiral stationary phase. researchgate.net | Widely applicable, high purity achievable, can be used for analysis and preparation. mdpi.com | Can be expensive, may have limited loading capacity for preparative scale. |
| Kinetic Resolution | Enantiomers react at different rates with a chiral catalyst or enzyme. drpress.org | Can provide high enantiomeric excess. | Maximum theoretical yield is 50%, requires careful control of reaction conditions. |
This interactive table compares common methods that could be applied to separate the enantiomers of a racemic this compound mixture.
Advanced Analytical and Spectroscopic Characterization Methodologies for Cpf St7
Chromatographic Techniques for Purity Assessment and Isolation of CPF-St7
Chromatographic techniques are fundamental for separating components within a mixture, enabling the assessment of purity and the isolation of the target compound, this compound. These methods exploit the differential partitioning of analytes between a stationary phase and a mobile phase ccamp.res.inbio-rad.comkhanacademy.orglibretexts.org.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds, including peptides scispace.comjneonatalsurg.com. Developing an effective HPLC method for this compound involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity scispace.comthermofisher.comresearchgate.net.
HPLC is particularly suitable for analyzing chiral materials that are polar and have poor thermal stability, a description that can apply to peptides like this compound . The process of HPLC method development typically involves scouting for suitable conditions, optimizing separation parameters for resolution, speed, and reproducibility, and validating the method to ensure it is fit for its intended purpose jneonatalsurg.comthermofisher.comresearchgate.net. The identification and quantification of compounds in HPLC are determined by chromatograms, where retention time and peak intensity provide valuable information .
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile this compound Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry scioninstruments.comnist.gov. GC-MS is typically applied to volatile or semi-volatile compounds. While peptides like this compound are generally not volatile, GC-MS can be used to analyze volatile derivatives of the compound or volatile components present in samples containing this compound, such as residual solvents or impurities europeanpharmaceuticalreview.comshimadzu.com.
The GC-MS process involves vaporizing the sample, separating components based on their boiling points and interaction with the stationary phase in a GC column, and then detecting and identifying them based on their mass spectra libretexts.orgscioninstruments.comnist.gov. Sample preparation, including potential derivatization to increase volatility, is a critical step in GC-MS analysis scioninstruments.com. GC-MS is used in various fields for identifying and quantifying components in complex mixtures scioninstruments.comnist.gov.
Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation of this compound
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase nih.gov. SFC offers advantages over traditional liquid chromatography for certain separations, including faster analysis times and the ability to separate a wider range of compounds . SFC is particularly effective for the separation of chiral compounds, which exist as enantiomers nih.govjascoinc.comresearchgate.netmdpi.com.
If this compound is a chiral molecule and exists as enantiomers, SFC with a suitable chiral stationary phase can be employed to separate and analyze these stereoisomers nih.govresearchgate.net. The separation in SFC is influenced by factors such as the stationary phase, mobile phase composition (including modifiers and additives), temperature, and backpressure nih.gov. SFC can be used for both analytical and preparative scale separations of enantiomers researchgate.netmdpi.com.
Mass Spectrometry for Structural Elucidation and Metabolic Profiling of this compound
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight, elemental composition, and structural characteristics of a compound nist.govgithub.iorsc.org. When coupled with chromatographic techniques (e.g., LC-MS, GC-MS), it provides a powerful platform for the analysis of complex mixtures containing this compound researchgate.netresearchgate.net. MS can also be used for metabolic profiling, which involves identifying and quantifying metabolites of a compound in biological samples.
High-Resolution Mass Spectrometry (HRMS) for this compound Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors far below 1 mDa shimadzu.com. This high accuracy allows for the determination of the elemental composition and confirmation of the molecular formula of this compound ccamp.res.in. By comparing the experimentally determined accurate mass with theoretical masses calculated from possible elemental compositions, the correct molecular formula can be assigned with high confidence. HRMS is often used in conjunction with chromatographic separation to analyze components in complex samples researchgate.net.
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis of this compound
Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis github.io. In a typical MS/MS experiment, a precursor ion (the intact molecule of this compound or a related ion) is selected and then fragmented, usually through collisions with a gas github.iouci.edu. The resulting fragment ions are then analyzed in a second stage of mass analysis, producing a fragmentation spectrum github.ioresearchgate.net.
The fragmentation pattern observed in the MS/MS spectrum provides detailed structural information about the precursor ion github.iorsc.orgresearchgate.net. By analyzing the masses of the fragment ions and their relative abundances, researchers can deduce the sequence of amino acids in a peptide like this compound or identify specific functional groups and substructures within the molecule github.ioshimadzu.comuci.edu. This fragmentation analysis is crucial for confirming the identity of this compound and studying its potential metabolic transformations github.io.
Compound Names and PubChem CIDs
Metabolomic Profiling of this compound in Biological Matrices
Specific detailed research findings focusing on the comprehensive metabolomic profiling of this compound within biological matrices were not available in the consulted literature. Metabolomic studies would typically involve advanced separation techniques coupled with mass spectrometry to identify and quantify the compound and its potential metabolic transformation products within a biological system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural and Conformational Analysis
Detailed research findings specifically reporting the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and conformational analysis of this compound were not found in the consulted literature. NMR is a powerful technique capable of providing high-resolution information about the three-dimensional structure and dynamic properties of molecules in solution or solid state.
One-Dimensional NMR (1H, 13C, etc.) for this compound
Specific data from one-dimensional NMR experiments, such as proton (1H) NMR or carbon-13 (13C) NMR, which provide characteristic spectral fingerprints related to the types and chemical environments of atoms within a molecule, were not available for this compound in the search results.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for this compound
Specific data from two-dimensional NMR experiments, including techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), which are essential for establishing atomic connectivities and spatial relationships, were not available for this compound in the search results.
Solid-State NMR Applications for this compound Polymorphs
Specific research findings regarding the application of solid-state NMR spectroscopy to characterize different solid-state forms or polymorphs of this compound were not found. Solid-state NMR is particularly valuable for studying the structural arrangement and dynamics of molecules in solid or semi-solid states.
Vibrational and Electronic Spectroscopy for this compound Characterization
Vibrational and electronic spectroscopic methods provide complementary information about the molecular structure, bonding, and electronic properties of a compound.
Infrared (IR) and Raman Spectroscopy for this compound Functional Group Analysis
Specific data from Infrared (IR) spectroscopy and Raman spectroscopy for the functional group analysis of this compound were not available in the consulted literature. These techniques probe the vibrational modes of a molecule, providing characteristic signals that can be used to identify the presence of specific functional groups and gain insights into the molecular structure.
However, Circular Dichroism (CD) spectroscopy, a form of electronic spectroscopy, has been applied in the characterization of Pxt-related peptides from Xenopus tropicalis, a group that includes this compound (identified as Pxt-12 in some studies) researchgate.netnih.gov. CD measurements are used to investigate the secondary structure and conformational properties of peptides and proteins in solution researchgate.netnih.gov. Studies involving Pxt-related peptides, including Pxt-12 (this compound), have utilized parameters such as Grand Average of Hydropathicity (GRAVY) values, which suggest the potential for these peptides to form an amphiphilic alpha-helical structure nih.gov. While detailed CD spectra specifically for this compound were not presented in the snippets, the application of this technique to characterize the conformational behavior of this class of peptides has been noted researchgate.netnih.gov.
Data Tables
Based on the available search results, specific numerical data from metabolomic profiling, NMR spectroscopy (1D, 2D, solid-state), or IR/Raman spectroscopy for this compound were not found to generate detailed data tables for these sections.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of this compound
UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet (180-400 nm) and visible (400-800 nm) regions of the spectrum. uomustansiriyah.edu.iqspectroscopyeurope.comresearchgate.net This technique is valuable for identifying the presence of chromophores (light-absorbing groups) within the this compound peptide structure and for characterizing their electronic environment. uomustansiriyah.edu.iqresearchgate.net
While specific UV-Vis data for this compound was not found, a hypothetical UV-Vis absorption profile for a peptide containing aromatic residues might show characteristic peaks.
| Wavelength (nm) | Absorbance (AU) | Electronic Transition Type |
| ~280 | High | π → π* (Aromatic residues) |
| ~220 | Moderate | π → π* (Peptide bond) |
| <200 | Very High | σ → σ* (Peptide backbone) |
Circular Dichroism (CD) Spectroscopy for Chiral this compound Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique specifically used to investigate chiral molecules, meaning those that are non-superimposable on their mirror image. upc.eduphotophysics.comwikipedia.orgunl.ptharvard.edu Peptides, being composed of chiral amino acids (except glycine), exhibit CD activity. harvard.edu CD spectroscopy measures the differential absorption of left-handed and right-handed circularly polarized light as a function of wavelength. upc.eduphotophysics.comwikipedia.org
For this compound, CD spectroscopy in the far-UV region (typically 185-250 nm) is particularly valuable for determining its secondary structure elements, such as alpha-helices, beta-sheets, turns, and random coils. upc.eduwikipedia.orgunl.ptharvard.edu Each type of secondary structure has a characteristic CD spectral signature. wikipedia.orgharvard.edu For example, an alpha-helical peptide typically shows negative bands at approximately 208 nm and 222 nm and a positive band at around 195 nm. harvard.edu A beta-sheet structure often exhibits a negative band near 218 nm and a positive band near 195 nm. wikipedia.org
CD spectroscopy can also be used to study conformational changes in this compound induced by changes in environmental conditions (e.g., temperature, pH, solvent) or upon interaction with other molecules. upc.eduharvard.edu This provides insights into the peptide's folding, stability, and potential interactions relevant to its function.
While specific CD data for this compound was not found, a hypothetical CD spectrum illustrating secondary structure analysis is shown below.
| Wavelength (nm) | Molar Ellipticity ([θ] deg cm²/dmol) | Implied Secondary Structure Contribution |
| ~195 | Positive | Alpha-helix or Beta-sheet |
| ~208 | Negative | Alpha-helix |
| ~218 | Negative | Beta-sheet |
| ~222 | Negative | Alpha-helix |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination of this compound
X-ray crystallography is a powerful technique that provides detailed, atomic-resolution three-dimensional structural information for crystalline compounds. ceitec.czunl.ptuhu-ciqso.escaltech.eduwarwick.ac.ukcarleton.edulibretexts.org It is the definitive method for determining the precise arrangement of atoms in a molecule, including bond lengths, bond angles, and torsional angles. uhu-ciqso.escarleton.edu For chiral molecules like peptides, single-crystal X-ray diffraction can also determine the absolute stereochemistry. caltech.edu The fundamental principle involves diffracting X-rays off the ordered, periodic lattice of a single crystal and analyzing the resulting diffraction pattern to computationally reconstruct the electron density map and, subsequently, the atomic positions. carleton.edulibretexts.org
Single-Crystal X-ray Diffraction of this compound
To perform single-crystal X-ray diffraction on this compound, it must first be obtained in a crystalline form. uhu-ciqso.escarleton.edu Growing high-quality single crystals of peptides can be challenging and often requires extensive screening of crystallization conditions (e.g., solvent, temperature, concentration, presence of precipitants). Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an X-ray beam. unl.ptuhu-ciqso.es The diffraction pattern is recorded by a detector, and specialized software is used to process the data, determine the unit cell parameters (the dimensions and angles of the repeating unit in the crystal lattice), space group symmetry, and ultimately solve and refine the crystal structure. unl.ptuhu-ciqso.escarleton.edu
Single-crystal X-ray diffraction of this compound would provide its complete 3D structure at atomic resolution, revealing the conformation of the peptide chain, the arrangement of amino acid side chains, and any intermolecular interactions within the crystal lattice. This structural information is crucial for understanding the peptide's function, including how it might interact with target molecules.
While specific single-crystal X-ray diffraction data for this compound was not found, typical data obtained includes unit cell parameters and space group.
| Parameter | Value |
| Crystal System | [e.g., Orthorhombic] |
| Space Group | [e.g., P212121] |
| a (Å) | [e.g., 50.1] |
| b (Å) | [e.g., 65.2] |
| c (Å) | [e.g., 30.3] |
| α (°) | [e.g., 90] |
| β (°) | [e.g., 90] |
| γ (°) | [e.g., 90] |
Co-crystallization Studies of this compound with Target Molecules
Co-crystallization is a technique used to form crystalline structures composed of two or more neutral molecules in a defined stoichiometric ratio within the same crystal lattice. humanjournals.commdpi.comijlpr.com While often employed to improve the physicochemical properties of active pharmaceutical ingredients (APIs), co-crystallization studies involving peptides like this compound with potential target molecules (e.g., bacterial membrane components, specific proteins) could be used to obtain crystalline complexes. humanjournals.comtjnpr.org
If a co-crystal of this compound with a target molecule can be formed and a suitable single crystal grown, single-crystal X-ray diffraction of this co-crystal would provide direct structural information about how this compound interacts with its target at the atomic level. humanjournals.comtjnpr.org This can reveal critical details about binding sites, interaction types (e.g., hydrogen bonding, electrostatic interactions), and conformational changes that may occur upon binding. Such information is invaluable for understanding the mechanism of action of this compound.
The process of co-crystallization involves selecting appropriate coformers (the target molecule in this context) and crystallization methods to induce the formation of a stable co-crystal lattice. humanjournals.commdpi.com Successful co-crystallization and subsequent X-ray diffraction can provide detailed insights into the molecular basis of this compound's activity.
Molecular and Cellular Mechanistic Investigations of Cpf St7
Identification and Validation of Direct Molecular Targets of CPF-St7
Identifying the direct molecular targets of this compound is a critical step in understanding its mechanism of action at a fundamental level. This involves determining the specific biomolecules within target cells that this compound interacts with.
Ligand-Binding Assays and Affinity Determination for this compound
Ligand-binding assays are fundamental techniques used to characterize the interaction between a potential therapeutic compound like this compound and its putative molecular targets malvernpanalytical.com. These assays aim to quantify the binding affinity, typically expressed as a dissociation constant (KD), which reflects the strength of the interaction malvernpanalytical.com. A smaller KD value indicates a higher binding affinity malvernpanalytical.com.
Methods for determining binding affinity include techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various spectroscopic methods like nuclear magnetic resonance (NMR) malvernpanalytical.comnih.gov. These approaches can provide detailed information about the kinetics and thermodynamics of the binding event malvernpanalytical.com.
Based on the available literature, specific data regarding ligand-binding assays and affinity determination for this compound with identified molecular targets were not found in the conducted search.
Target Engagement Studies of this compound in Cellular Contexts
Target engagement studies are crucial for validating that a compound interacts with its intended target within the complex environment of a living cell nih.govpelagobio.com. These studies provide evidence that this compound reaches its target in cells and modulates its activity or function nuvisan.comnih.gov. Unlike in vitro binding assays, cellular target engagement confirms the interaction in a more physiologically relevant setting, taking into account factors such as cellular uptake, localization, and the presence of competing molecules nih.govpelagobio.com.
Techniques for assessing target engagement in cells include cellular thermal shift assay (CETSA), which measures the thermal stability of a target protein upon ligand binding, and various biochemical and biophysical methods that can detect conformational changes or functional modulation of the target in a cellular context nih.govpelagobio.com.
Proteomic Approaches for De Novo Target Identification of this compound
Proteomic approaches, particularly chemical proteomics, are powerful tools for the de novo identification of protein targets for small molecules or peptides in a relatively unbiased manner slideshare.netnih.govresearchgate.netnih.gov. These methods involve using chemical probes derived from the compound of interest to capture interacting proteins from complex biological mixtures, such as cell lysates or tissues researchgate.netnih.gov. The captured proteins are then identified using mass spectrometry researchgate.netnih.gov.
Activity-based protein profiling (ABPP) is a type of chemical proteomics that utilizes activity-based probes to profile the functional state of enzyme families and can be adapted to identify targets of inhibitory compounds researchgate.netnih.gov. Compound-centric chemical proteomics, on the other hand, uses affinity-based probes to directly pull down proteins that bind to the immobilized compound nih.gov.
While proteomic approaches are widely used in drug discovery for target identification sartorius.comslideshare.netscitechnol.com, specific studies employing these methods for the de novo target identification of this compound were not found in the provided search results.
Elucidation of Intracellular Signaling Pathways Modulated by this compound
Beyond identifying direct targets, understanding how this compound influences intracellular signaling pathways provides insights into the downstream consequences of its interaction with cellular components. Signaling pathways involve a series of molecular events that transmit signals from the cell surface or within the cell to ultimately elicit a cellular response wikipedia.org.
Phosphorylation Cascades Affected by this compound
Protein phosphorylation is a key post-translational modification that plays a central role in regulating the activity and interactions of many proteins involved in signaling cascades vedantu.comthe-scientist.com. Phosphorylation cascades involve a series of kinases that sequentially phosphorylate and activate or deactivate downstream proteins, leading to signal amplification and diversification vedantu.compearson.comwikipedia.org.
Investigating the effects of this compound on phosphorylation cascades would typically involve techniques such as Western blotting with phospho-specific antibodies, phosphoproteomics using mass spectrometry, and kinase activity assays nih.gov. These methods can reveal changes in the phosphorylation status of key signaling proteins upon this compound treatment.
Based on the conducted search, specific details regarding the effects of this compound on particular phosphorylation cascades were not identified. General information on phosphorylation cascades highlights their role in signal transduction and amplification vedantu.comwikipedia.orgyoutube.com.
Second Messenger Systems Influenced by this compound
Second messengers are small intracellular molecules that relay signals from cell surface receptors to downstream effector proteins rutgers.eduwikipedia.orgbritannica.com. Common second messengers include cyclic AMP (cAMP), cyclic GMP (cGMP), inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+) rutgers.eduwikipedia.orgbritannica.com. Changes in the concentration or localization of second messengers can rapidly propagate and amplify intracellular signals wikipedia.orgbritannica.com.
Studies investigating the influence of this compound on second messenger systems would involve measuring the levels of these molecules in cells after exposure to the peptide. Techniques such as ELISA or FRET-based sensors can be used to monitor changes in second messenger concentrations.
Transcriptional and Translational Regulation by this compound
Investigations into the regulatory roles of this compound at the transcriptional and translational levels are limited in the provided literature. While the transcription of the gene encoding this compound in Silurana tropicalis has been studied nih.govnih.gov, detailed research specifically demonstrating how the this compound peptide itself directly influences or modulates transcriptional or translational processes within target cells (such as bacteria or fungi) was not found.
Transcriptional regulation involves controlling the conversion of DNA to RNA, thereby orchestrating gene activity in response to various signals. Translational regulation, conversely, governs the synthesis of proteins from mRNA, offering a more immediate cellular response by directly affecting protein concentration. These processes are complex and involve various factors, including proteins and non-coding RNAs. However, the specific involvement of this compound in these regulatory pathways within target organisms is not detailed in the available information.
Enzymatic Modulation by this compound
Specific details regarding the direct enzymatic modulation by this compound, such as its interaction with particular enzymes leading to their activation or inhibition, are not extensively described in the provided search results. While antimicrobial peptides can exert their effects through various mechanisms, including interacting with cellular components, the direct impact of this compound on enzymatic activity is not a primary focus of the available information.
Enzymatic modulation is a crucial aspect of cellular regulation, where the activity of enzymes is altered to control biochemical pathways. This can occur through various mechanisms, including direct binding of a molecule to the enzyme's active site or an allosteric site.
Enzyme Kinetics and Inhibition/Activation Mechanisms of this compound
Detailed studies on the enzyme kinetics of this compound's interactions or its mechanisms of enzyme inhibition or activation were not found in the provided literature. General principles of enzyme kinetics describe the rate of enzyme-catalyzed reactions and how they are influenced by factors such as substrate concentration, temperature, pH, and the presence of inhibitors or activators. Enzyme inhibitors can decrease reaction rates by interfering with enzyme-substrate binding or catalytic activity, while activators can enhance it. However, specific kinetic parameters or the identification of enzymes targeted by this compound are not detailed in the search results.
Allosteric Modulation by this compound
Information specifically on the allosteric modulation of cellular processes or targets by this compound is not available in the provided snippets. Allosteric modulation involves a molecule binding to an enzyme or receptor at a site distinct from the active or orthosteric site, inducing a conformational change that affects the protein's activity or ligand binding affinity. This type of modulation is a key regulatory mechanism in biological systems. However, the role of this compound as an allosteric modulator is not described in the examined literature.
Cellular Pharmacokinetics and Dynamics of this compound
The cellular pharmacokinetics and dynamics of this compound, particularly its uptake, efflux, and intracellular distribution within target cells, are not comprehensively detailed in the provided information. However, studies on related antimicrobial peptides offer some insight into potential mechanisms, often involving interactions with the cell membrane.
Cellular Uptake and Efflux Mechanisms of this compound
While specific uptake and efflux mechanisms for this compound are not explicitly elucidated, research on CPF-C1, a related antimicrobial peptide, indicates a membrane-active mechanism. This involves the disruption of bacterial outer and inner membranes. nih.gov This membrane disturbance leads to increased permeability, allowing the uptake of substances like propidium (B1200493) iodide into the bacterial cell and causing the leakage of intracellular components such as calcein (B42510) from liposome (B1194612) vesicles. nih.gov This suggests that the primary mode of entry or action might involve compromising membrane integrity rather than relying on specific transporter-mediated uptake or efflux systems, although general cellular uptake and efflux mechanisms exist for various compounds.
Intracellular Distribution and Subcellular Localization of this compound
Specific data on the intracellular distribution and subcellular localization of this compound within target organisms (e.g., bacteria or fungi) were not found in the provided search results. While the membrane-disrupting activity of related peptides is noted nih.gov, the subsequent fate of this compound within the cell after membrane interaction, such as its localization to specific organelles or cellular compartments, is not described. Studies on other substances have investigated intracellular localization, but this information is not specific to this compound.
Data Tables
Based on the provided search results, there is insufficient specific quantitative data pertaining to the transcriptional/translational regulation by this compound, its enzymatic modulation (kinetics, inhibition, activation, or allosteric effects), or its cellular uptake, efflux, and intracellular distribution to generate detailed, informative data tables specifically for this compound within the scope of the requested sections. The available information primarily describes the nature of this compound as an antimicrobial peptide and its general membrane-active properties based on studies of related peptides.
Preclinical Efficacy and Biological Activity Studies of Cpf St7 in Experimental Models
In Vitro Pharmacological Profiling of CPF-St7
In vitro studies are crucial for understanding the direct effects of this compound on cells and potential biological targets. These investigations typically involve assessing the peptide's activity in various cell-based assays to determine its potency and initial mechanism of action.
Concentration-Response Relationships and EC50/IC50 Determination for this compound in Cell Lines
Concentration-response studies are fundamental to characterizing the potency of a compound. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) are key parameters derived from these studies, indicating the concentration at which a compound elicits a half-maximal response. researchgate.netiapc-obp.comttu.edunih.govjyu.fi
Limited specific quantitative concentration-response data for this compound peptide in various cell lines is available in the provided search results. However, one source mentions EC50 values for "CPF" in HMEC-1 and keratinocyte cells in the context of cell viability and apoptosis assays. The reported EC50 values were 416 mg/mL for HMEC-1 cells and 663 mg/mL for keratinocyte cells. dntb.gov.ua These concentrations appear unusually high for a peptide and may refer to a crude extract or a different substance also abbreviated as CPF; thus, interpretation of this data specifically for this compound peptide requires caution.
| Cell Line | Assay | EC50 (mg/mL) | Citation |
| HMEC-1 | Cell Viability/Apoptosis | 416 | dntb.gov.ua |
| Keratinocytes | Cell Viability/Apoptosis | 663 | dntb.gov.ua |
Beyond these specific values, detailed concentration-response curves illustrating the full range of this compound effects on different cellular processes or in a wider variety of cell lines were not extensively found in the provided search results.
Specificity and Selectivity Profiling of this compound Across Multiple Targets/Cell Types
Specificity and selectivity profiling are essential to understand the breadth of a compound's activity and its potential off-target effects. This involves testing the compound's effects across a range of biological targets, cell types, or even different species. acs.orgnih.gov
While this compound is identified as an antimicrobial peptide, suggesting activity against microorganisms, detailed profiling of its specificity and selectivity across a wide array of bacterial strains, fungal species, or mammalian cell types beyond limited cytotoxicity observations is not comprehensively described in the provided information. Related peptides from amphibian skin secretions, including other CPF peptides, have demonstrated broad-spectrum antimicrobial activity but can also exhibit hemolytic activity and cytotoxicity towards mammalian cells, indicating a degree of non-selectivity. dntb.gov.uaplos.orgbiotechrep.ir Studies on related Pxt peptides (with Pxt-12 being identical to this compound) showed varying degrees of antimicrobial and hemolytic activities, as well as cytotoxicity in HaCaT cells, with Pxt-12/CPF-St7 being weaker in these assays compared to some other Pxt peptides. researchgate.netplos.org
Combination Studies of this compound with Other Research Compounds
Investigating the effects of this compound in combination with other research compounds can reveal synergistic, additive, or antagonistic interactions, which are important for understanding its potential use in combination therapies or as a tool in biological research.
The provided search results mention combination studies in the context of antimicrobial peptides, such as the synergy observed when combining AMPs with metal-binding domains to enhance antimicrobial activity. dntb.gov.uanih.gov Additionally, combining AMPs with different properties has been explored to potentially improve activity and reduce toxicity. dntb.gov.uanih.gov However, specific studies detailing the combination of this compound with other diverse "research compounds" and the resulting biological outcomes were not prominently featured in the search results.
Ex Vivo Investigations of this compound Activity
Ex vivo studies involve using living tissues or cells that have been removed from an organism to conduct experiments in a controlled laboratory setting. This approach allows for the investigation of a compound's effects in a more complex biological environment than in vitro cell culture, while still offering more control than in vivo studies.
Assessment of Biological Responses in Primary Cell Cultures Treated with this compound
Primary cell cultures, derived directly from living tissue, offer another ex vivo approach to study the effects of compounds in a more physiologically relevant setting compared to continuous cell lines.
Studies on related Pxt peptides (including Pxt-12, which is identical to this compound) have assessed biological responses in primary cell cultures, such as histamine (B1213489) release in rat peritoneal mast cells. researchgate.netplos.org These studies indicated that Pxt-related peptides, including Pxt-12/CPF-St7, induced histamine release, although Pxt-12/CPF-St7 was less potent in this regard compared to other related peptides like mastoparan (B549812) and melittin. researchgate.netplos.org Additionally, effects on cultured HaCaT cells (a keratinocyte cell line, often used as a model for primary keratinocytes) were investigated, showing cytotoxicity, inflammatory, and oxidative stress effects for Pxt-related peptides, with Pxt-12/CPF-St7 exhibiting weaker cytotoxicity compared to Pxt-5. researchgate.netplos.org
In Vivo Efficacy Studies of this compound in Non-Human Animal Models
Information specifically detailing in vivo efficacy studies of this compound in non-human animal models of specific diseases or conditions was not found within the scope of the provided search results. While general information about preclinical in vivo studies and various animal models for diseases exists plos.orgnovoprolabs.comresearchgate.netnih.govnih.gov, specific research applying these models to evaluate the efficacy of this compound was not identified.
Establishment and Validation of Disease Models for this compound Evaluation
Detailed information on the establishment and validation of specific disease models used for the evaluation of this compound was not available in the provided search results. General principles and examples of disease model establishment and validation for preclinical studies are discussed in broader contexts researchgate.netnih.govnih.gov.
Efficacy of this compound in Specific Animal Models of [Disease/Condition]
Specific data demonstrating the efficacy of this compound in defined animal models of diseases or conditions were not found within the provided search results. Research indicates that this compound is a peptide precursor fragment from Silurana tropicalis chemicalbook.comresearchgate.netplos.orgresearchgate.netnih.gov. While related peptides, such as CPF-7 from Silurana epitropicalis, have shown biological activity, specifically potent insulin-releasing activity in an in vitro rat clonal β cell line (BRIN-BD11), suggesting potential for Type 2 diabetes treatment, this finding pertains to a related peptide and is an in vitro observation, not in vivo efficacy data for this compound in a disease model.
Pharmacodynamic Biomarker Assessment in Preclinical this compound Studies
Information regarding the assessment of specific pharmacodynamic biomarkers in preclinical studies involving this compound was not available in the provided search results. General concepts and methods for identifying and assessing pharmacodynamic biomarkers in preclinical drug development are discussed in broader literature chemicalbook.complos.orgnih.gov.
Comparative Preclinical Studies of this compound with Benchmark Compounds
Specific details of comparative preclinical studies evaluating this compound against benchmark compounds were not found within the scope of the provided search results.
Relative Efficacy of this compound Versus Established Research Agents
Data comparing the relative efficacy of this compound against established research agents in preclinical models were not identified in the provided search results. While benchmark sets of bioactive molecules are used for comparative analysis in compound discovery, specific comparisons involving this compound in efficacy studies were not found.
Computational and Theoretical Chemistry Approaches in Cpf St7 Research
Quantum Chemical Calculations for Electronic Structure and Reactivity of CPF-St7
Quantum chemical calculations, rooted in quantum mechanics, are employed to investigate the electronic structure of molecules. This provides fundamental information about properties such as energy levels, charge distribution, and molecular orbitals, which are critical for understanding chemical reactivity and physical characteristics. These methods can be applied to peptides to explore their intrinsic electronic properties and potential reaction pathways.
Density Functional Theory (DFT) Studies on this compound
Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a many-electron system based on the electron density. DFT studies are valuable for determining optimized molecular geometries, calculating reaction energies, and analyzing electronic properties such as frontier molecular orbitals (HOMO and LUMO) and charge distribution, which are relevant for understanding a molecule's reactivity nih.govmdpi.comresearchgate.netnih.govnih.govrsc.org. While DFT has been applied to study the properties and reactions of various peptides nih.govmdpi.comresearchgate.netnih.govnih.govrsc.org, specific detailed published studies focusing exclusively on DFT calculations for the electronic structure and reactivity of this compound were not extensively found in the conducted searches. One result vaguely mentioned a DFT study influenced by "external CPF," but the context regarding this compound was unclear. frontiersin.org
Ab Initio Methods for Spectroscopic Property Prediction of this compound
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. By simulating the interactions between particles, MD can provide insights into the dynamic behavior of a system, including conformational changes, binding events, and interactions with different environments like membranes or proteins nih.govmdpi.comnih.govcas.czbiorxiv.orgtitech.ac.jpelifesciences.orgfigshare.comnih.govrusselllab.orgnih.govnih.govnih.govmdpi.com. MD simulations are particularly useful for studying the behavior of flexible molecules like peptides in various environments.
MD Simulations of this compound Binding to Protein Targets
MD simulations are frequently used to study the binding interactions between peptides and protein targets. These simulations can reveal the dynamics of the binding process, identify key residues involved in the interaction, and estimate binding affinities figshare.comnih.govuliege.bebachem.comnih.gov. Such studies are crucial for understanding the molecular basis of peptide function, particularly for peptides that exert their effects by binding to specific proteins. While MD simulations have been successfully applied to model protein-peptide binding for various systems figshare.comnih.govuliege.bebachem.comnih.gov, specific published MD simulation studies investigating the binding of this compound to potential protein targets were not extensively found in the conducted searches.
Conformational Analysis of this compound in Different Environments
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate chemical structure with biological activity. toxmed.itwikipedia.orgnih.govcabidigitallibrary.org SAR is generally qualitative, identifying structural features essential for activity, while QSAR develops mathematical models to predict the potency of compounds based on their physicochemical properties or theoretical molecular descriptors. toxmed.itwikipedia.orgcabidigitallibrary.org These methods are widely used in drug discovery to optimize lead compounds and predict the activity of new chemical entities before synthesis. toxmed.itwikipedia.org
Given that XPF-St7 is identified as an antibacterial peptide , SAR and QSAR studies on its derivatives would typically involve modifying the amino acid sequence or structure and assessing the impact on antibacterial activity. By analyzing a series of peptide analogs, researchers can identify key amino acid residues or structural motifs that are crucial for activity and potency.
Specific research findings on SAR and QSAR modeling for this compound or its derivatives were not found in the provided search results. However, QSAR models have been developed for predicting various biological activities and properties of peptides. sddn.es
Development of QSAR Models for this compound Potency Prediction
Developing QSAR models for predicting the potency of this compound derivatives would involve compiling a dataset of compounds structurally related to this compound (or XPF-St7) with experimentally determined potency values (e.g., minimal inhibitory concentrations against specific bacteria). wikipedia.orgsddn.es Molecular descriptors, which are numerical representations of the chemical structures, would be calculated for each compound. toxmed.itwikipedia.org Statistical or machine learning algorithms would then be used to build a model that relates the molecular descriptors to the observed potency. wikipedia.orgsddn.esnih.gov
The goal of such models is to identify the structural features that positively or negatively influence potency and to create a predictive tool for screening virtual libraries of potential this compound analogs. wikipedia.orgnih.gov While the search results mention the development of QSAR models for potency prediction in other contexts nih.gov, specific details regarding this compound were not available.
Computational Ligand Design Based on this compound Scaffold
Computational ligand design based on a molecular scaffold like this compound (or XPF-St7) involves using computational tools to design new molecules that retain the core structural features of the scaffold while incorporating modifications aimed at improving desired properties, such as potency, selectivity, or other pharmacokinetic aspects. jyu.finih.govdal.ca This process often utilizes techniques like molecular docking, which predicts how a ligand binds to a target protein, and de novo design, which builds molecules atom by atom or fragment by fragment within a binding site. slideshare.netarxiv.orgscribd.com
For a peptide like XPF-St7, computational ligand design could involve designing peptide analogs with modified amino acid sequences, constrained conformations, or the incorporation of non-natural amino acids to enhance its antimicrobial activity or stability. While the search results mention computational ligand design in general jyu.finih.govdal.ca, specific applications to the this compound scaffold were not found.
In Silico Prediction of Biological Activities and ADME Properties of this compound
In silico methods are widely used to predict the biological activities and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds computationally, reducing the need for extensive experimental testing. nih.govglobalhealthsciencegroup.comresearchgate.netcomputabio.combiorxiv.orgijpsr.com These predictions can help prioritize compounds for synthesis and experimental evaluation.
Specific in silico predictions for this compound were not detailed in the provided search results. However, the following subsections describe the general approaches used for such predictions.
Target Prediction Algorithms Applied to this compound
Target prediction algorithms aim to identify potential biological targets (e.g., proteins, enzymes) that a given compound is likely to interact with. actamedica.orgcharite.de These algorithms often utilize methods based on chemical similarity to compounds with known targets, or by docking the compound into the binding sites of various proteins. actamedica.orgcharite.de
Applying target prediction algorithms to this compound (or XPF-St7) could help elucidate its potential mechanism of action by identifying the bacterial or fungal targets it might interact with to exert its antimicrobial effects. actamedica.org While the search results mention target prediction algorithms in general actamedica.orgcharite.de, specific predictions for this compound were not available.
Computational Absorption, Distribution, Metabolism, Excretion (ADME) Predictions for this compound
In silico ADME prediction involves using computational models to estimate how a compound will be absorbed into the bloodstream, distributed throughout the body, metabolized, and excreted. nih.govglobalhealthsciencegroup.comresearchgate.netcomputabio.combiorxiv.orgijpsr.com These predictions are crucial for assessing the pharmacokinetic profile of a potential drug candidate. Tools like SwissADME are commonly used for this purpose. nih.govglobalhealthsciencegroup.comijpsr.com
For a peptide like XPF-St7, ADME predictions would be particularly important to understand its stability in biological fluids, its ability to penetrate bacterial membranes, and its potential for degradation. sddn.es While the search results discuss in silico ADME prediction in general nih.govglobalhealthsciencegroup.comresearchgate.netcomputabio.combiorxiv.orgijpsr.com, specific predictions for this compound were not found.
De Novo Drug Design and Scaffold Hopping Approaches Utilizing this compound
De novo drug design is a computational approach that generates novel molecular structures with desired properties, often based on the structure of a biological target or a known active scaffold. nih.govslideshare.netarxiv.orgscribd.comrsc.org Scaffold hopping is a related strategy that involves replacing the core structure (scaffold) of a known active compound with a different one while retaining similar biological activity. nih.govnih.gov
Utilizing this compound (or XPF-St7) in de novo drug design or scaffold hopping could involve using its structure or the structural features identified from SAR studies as a starting point to design entirely new molecules with potentially improved antimicrobial properties or other therapeutic benefits. nih.govslideshare.netarxiv.orgscribd.comrsc.orgnih.gov This could involve designing small molecule mimics of the peptide or developing novel peptide-like structures. While the search results mention de novo drug design and its applications nih.govslideshare.netarxiv.orgscribd.comrsc.org, specific examples utilizing this compound were not provided.
Future Directions, Research Gaps, and Emerging Methodologies in Cpf St7 Investigation
Addressing Unexplored Mechanisms and Pathways of CPF-St7 Action
While the membrane-disrupting activity of this compound has been identified as a primary mechanism, a comprehensive understanding of all pathways and cellular components it interacts with is still developing. Research gaps exist in fully elucidating the initial binding events with microbial membranes at a molecular level, including the specific lipid interactions and the dynamics of pore formation or membrane destabilization. Furthermore, potential intracellular targets or pathways that might be modulated by this compound following membrane translocation, if any, remain largely unexplored. Investigating the peptide's effects on microbial signaling pathways, stress responses, or virulence factor production could reveal additional facets of its antimicrobial action. Addressing these gaps requires advanced techniques such as high-resolution microscopy, molecular dynamics simulations, and comprehensive cellular assays to map the full spectrum of this compound's interactions and effects within microbial cells.
Potential for Novel Synthetic Strategies and Analog Development for this compound
The peptide nature of this compound presents opportunities for synthetic modification and the development of novel analogs with potentially improved properties. Current research in peptide-based antibacterial agents highlights the importance of designing sequences optimized for specific targets and enhanced stability. acs.org Future directions for this compound include exploring various synthetic strategies, such as solid-phase peptide synthesis, to create modified versions. acs.org Analog development could focus on altering the amino acid sequence to enhance antimicrobial potency, broaden the spectrum of activity, increase stability against proteolytic degradation, or reduce potential toxicity to host cells. acs.org Techniques like amino acid substitutions, terminal modifications (e.g., amidation), cyclization, or the incorporation of non-natural amino acids could yield analogs with tailored characteristics. acs.org High-throughput screening of synthetically generated peptide libraries based on the this compound sequence could accelerate the identification of promising candidates for further evaluation.
Integration of Advanced Multi-Omics Technologies in this compound Research (e.g., Proteomics, Transcriptomics, Metabolomics)
Integrating multi-omics technologies offers a powerful approach to gain a holistic understanding of the cellular responses to this compound exposure in target microorganisms. wellcomeconnectingscience.orguth.edufrontiersin.orgmetabolon.com Transcriptomics (studying gene expression profiles) can reveal the genetic pathways activated or repressed by this compound, providing insights into adaptive resistance mechanisms or specific cellular processes affected by the peptide. wellcomeconnectingscience.orguth.edufrontiersin.orgmetabolon.com Proteomics can identify changes in protein abundance and modification, offering a direct view of the functional machinery impacted by this compound. wellcomeconnectingscience.orguth.edufrontiersin.orgmetabolon.com Metabolomics can profile the metabolic changes in response to the peptide, highlighting altered biochemical pathways crucial for microbial survival or death. wellcomeconnectingscience.orguth.edufrontiersin.orgmetabolon.com Combining data from these different omics layers through integrated analysis can provide a systems-level perspective on this compound's effects, uncovering complex interactions and previously unknown mechanisms of action or resistance. frontiersin.orgresearchgate.net This integrated approach can also help identify biomarkers of susceptibility or resistance to this compound.
Development of Next-Generation Preclinical Models for this compound Evaluation
Evaluating the efficacy and pharmacokinetics of this compound requires appropriate preclinical models that accurately mimic infection conditions. While initial studies may utilize in vitro assays, the development of more sophisticated models is crucial for translational research. nih.gov Future directions include the use of advanced 3D cell culture models that better represent the complexity of microbial communities and host tissues. Furthermore, the development and utilization of relevant in vivo models, potentially including genetically modified organisms or specialized infection models, are necessary to assess this compound's activity in a living system. biophotonics4future.com These models should allow for the evaluation of peptide distribution, metabolism, and efficacy against infections caused by relevant pathogens, providing data essential for determining the translational potential of this compound or its analogs.
Opportunities in Collaborative and Translational Research (Non-Clinical) for this compound
Advancing this compound research can significantly benefit from collaborative efforts across different disciplines and institutions. Non-clinical translational research opportunities include partnerships between peptide chemists, microbiologists, pharmacologists, and computational biologists to accelerate discovery and development. nih.govcase.educrick.ac.uknih.govcsic.es Collaborative projects could focus on pooling resources and expertise for high-throughput screening of this compound analogs, developing standardized in vitro and in vivo testing protocols, and sharing data to build comprehensive datasets. nih.govcsic.es Translational research in a non-clinical context involves moving findings from basic research towards potential applications, such as developing this compound as a research tool or as a lead compound for further development by pharmaceutical partners. nih.govcase.edu Establishing consortia or research networks focused on amphibian-derived peptides could facilitate knowledge exchange and accelerate progress in the field. nih.gov
Application of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
Q & A
Q. What are the foundational steps to initiate experimental research on CPF-St7?
Begin with a comprehensive literature review to identify gaps in existing studies, such as unresolved mechanisms of action or conflicting data. Use databases like PubMed and Web of Science to collate peer-reviewed studies, prioritizing recent publications (post-2020). Formulate a hypothesis using the PICO framework (Problem, Intervention, Comparison, Outcome) to ensure clarity and feasibility. For example: Does this compound exhibit higher catalytic efficiency (Outcome) compared to analogous compounds (Comparison) under varying pH conditions (Intervention)? .
Q. How should researchers design experiments to validate this compound’s reported properties?
Adopt a reproducibility-first approach :
- Replicate key experiments from high-impact studies, ensuring adherence to documented protocols.
- Include control groups (e.g., solvent-only or compound-free setups) to isolate this compound’s effects.
- Use validated instrumentation (e.g., HPLC for purity analysis, NMR for structural confirmation) and report calibration details .
Q. What methodologies are recommended for synthesizing this compound with high purity?
Follow green chemistry principles to minimize byproducts:
- Optimize reaction conditions (temperature, solvent polarity) using design-of-experiments (DoE) software.
- Validate purity via triple-phase characterization (elemental analysis, mass spectrometry, crystallography).
- Document batch-to-batch variability in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in published data about this compound’s stability?
Conduct a systematic meta-analysis of stability studies, categorizing results by experimental conditions (e.g., temperature, humidity). For conflicting
- Perform accelerated aging tests under controlled environments.
- Apply multivariate regression to identify confounding variables (e.g., trace contaminants, measurement techniques).
- Publish negative results to enhance transparency .
Q. What advanced techniques are suitable for probing this compound’s interaction with biological systems?
- Isothermal titration calorimetry (ITC) to quantify binding affinities.
- Cryo-EM for structural insights into this compound-protein complexes.
- Transcriptomic profiling (RNA-seq) to assess downstream genetic effects. Always pair in vitro findings with in silico simulations (e.g., molecular docking) to validate mechanistic hypotheses .
Q. How can researchers ensure ethical and rigorous data collection in this compound studies?
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management.
- Use blinded analysis to minimize bias in subjective measurements (e.g., spectroscopic interpretation).
- Archive raw datasets in repositories like Zenodo or Figshare with DOI links .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
